2H-Thiopyran, 3,6-dihydro-2-methyl-
Description
Contextualization within Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are a broad class of organic compounds that play a crucial role in various chemical and biological processes. Thiopyrans, as six-membered sulfur-containing rings, are a significant subclass within this group. rsc.org Their chemistry is rich and varied, offering a range of synthetic possibilities.
Isomeric Considerations: 2H-Thiopyran and 4H-Thiopyran Systems
Thiopyran exists in two isomeric forms, 2H-thiopyran and 4H-thiopyran, which are distinguished by the location of the double bonds within the ring. wikipedia.orgrsc.org The designation "2H" or "4H" indicates the position of the sp³-hybridized carbon atom in the ring. rsc.org Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical and chemical properties. solubilityofthings.comunacademy.comyoutube.comuobaghdad.edu.iqlibretexts.org The specific isomerism in thiopyrans is a key factor in their reactivity and how they are utilized in the synthesis of more complex molecules.
The partially saturated derivatives of these isomers, such as the dihydro- and tetrahydro-thiopyrans, further expand the structural diversity of this class of compounds. rsc.org The subject of this article, 2H-Thiopyran, 3,6-dihydro-2-methyl-, is a derivative of the 2H-thiopyran system where the ring is partially saturated.
Structural Features of 3,6-Dihydro-2H-Thiopyrans
The 3,6-dihydro-2H-thiopyran ring system possesses a single double bond. In the case of 2H-Thiopyran, 3,6-dihydro-2-methyl-, a methyl group is attached to the carbon at the 2-position. The structure of the thiopyran ring, often existing in a half-chair conformation, influences its reactivity. rsc.org The presence and position of substituents, such as the methyl group in this specific compound, further dictate its chemical behavior and potential applications in synthesis.
Table 1: Structural and Isomeric Data of Thiopyran Systems
| Feature | 2H-Thiopyran | 4H-Thiopyran | 3,6-Dihydro-2H-Thiopyran |
| Molecular Formula | C₅H₆S | C₅H₆S | C₅H₈S |
| Position of sp³ Carbon | C2 | C4 | C2, C3, C6 |
| Number of Double Bonds | 2 | 2 | 1 |
Academic Significance and Research Focus in Organic Synthesis
3,6-Dihydro-2H-thiopyrans are versatile intermediates in organic synthesis. rsc.orgresearchgate.net Their utility stems from the reactivity of the carbon-sulfur bonds and the double bond within the ring, which allow for a variety of chemical transformations.
Research has demonstrated several methods for the synthesis of 3,6-dihydro-2H-thiopyrans. One notable method involves the [5 + 1] annulation of vinylthiiranes and α-diazo-β-diketones, catalyzed by copper(II) acetylacetonate (B107027) under microwave irradiation. acs.orgacs.orgnih.gov This approach provides access to functionalized 3,6-dihydro-2H-thiopyrans in moderate to good yields. acs.orgacs.orgnih.gov The mechanism proceeds through a tandem sequence involving the formation of a copper carbenoid, nucleophilic attack by the vinylthiirane, and a subsequent acs.orgresearchgate.net-sigmatropic rearrangement. acs.orgacs.orgnih.gov
Another synthetic strategy involves a thia-Diels-Alder reaction. researchgate.net This cycloaddition reaction between a diene and a thioaldehyde is a primary method for constructing the dihydrothiopyran ring system. researchgate.net Furthermore, greener synthetic approaches are being explored, such as on-water synthesis using blue-LEDs to induce a Doyle-Kirmse reaction followed by ring-closing metathesis. rsc.org These methods highlight the ongoing efforts to develop more efficient and environmentally benign synthetic routes to these important heterocyclic compounds.
The resulting 3,6-dihydro-2H-thiopyran core can be further modified. For instance, the double bond can be reduced via catalytic hydrogenation to yield the corresponding tetrahydro-2H-thiopyran. rsc.org The versatility of these compounds makes them valuable building blocks for creating more complex molecular architectures.
Table 2: Key Synthetic Approaches to 3,6-Dihydro-2H-thiopyrans
| Synthetic Method | Key Reagents | Catalyst/Conditions | Reference |
| [5 + 1] Annulation | α-Diazo-β-diketones, Vinylthiiranes | Cu(hfacac)₂, Microwave | acs.orgacs.orgnih.gov |
| Thia-Diels-Alder | Dienes, Thioaldehydes | Thermal or Photochemical | researchgate.net |
| On-Water Synthesis | Diallyl sulfide (B99878) derivatives | Blue-LEDs, Ring-Closing Metathesis | rsc.org |
Structure
3D Structure
Properties
CAS No. |
61049-54-5 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
2-methyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C6H10S/c1-6-4-2-3-5-7-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
YGKOXPNVFRZZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Thiopyran, 3,6 Dihydro 2 Methyl and Analogues
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction and its hetero-variants, represent a powerful and atom-economical approach for the synthesis of six-membered rings like the 2H-thiopyran system. These reactions allow for the construction of the heterocyclic ring with high control over stereochemistry and regiochemistry.
Thia-Diels-Alder Reactions
The thia-Diels-Alder reaction, a hetero-Diels-Alder reaction where a thiocarbonyl compound acts as the dienophile, is a primary method for synthesizing 3,6-dihydro-2H-thiopyrans. In this reaction, a conjugated diene reacts with a C=S dienophile to form the thiopyran ring. Due to the higher energy of the Highest Occupied Molecular Orbital (HOMO) and lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) of thiocarbonyls compared to their carbonyl counterparts, they are highly reactive dienophiles.
Substrate Scope and Limitations
The thia-Diels-Alder reaction exhibits a broad substrate scope, accommodating a variety of dienes and thiocarbonyl compounds. Electron-rich dienes generally show high reactivity. However, electronically less activated dienes can lead to a decrease in regioselectivity. The reaction tolerates a wide range of functional groups on both the diene and the thioaldehyde, including alkyl, aryl, carbonyl, and nitrile groups.
A significant limitation of this methodology is the inherent instability and propensity of many thioaldehydes and thioketones to polymerize or undergo self-dimerization. This often necessitates their in situ generation. While electron-donating substituents can enhance the stability of thioaldehydes, facilitating their isolation in some cases, this is not always feasible. The reactivity of 2H-thiopyrans as dienes in subsequent Diels-Alder reactions is influenced by the substitution pattern, with an approximate reactivity order of 4,6-disubstituted >> 5-substituted > 4-substituted, 3,5-disubstituted >> 3-substituted. With less reactive dienophiles, the yields of these subsequent reactions can be low due to thermal decomposition of the 2H-thiopyran diene.
Table 1: Substrate Scope in Thia-Diels-Alder Reactions for the Synthesis of 3,6-dihydro-2H-thiopyrans .
| Diene | Thioaldehyde Precursor (Phenacyl Sulfide) | Product | Yield (%) | Regiomeric Ratio (rr) |
| 1,3-Butadiene | Phenylacyl sulfide (B99878) | 3,6-dihydro-2H-thiopyran | 83 | - |
| Isoprene (B109036) | Phenylacyl sulfide | 2-methyl-3,6-dihydro-2H-thiopyran & regioisomer | 91 | 63:37 |
| 2,3-Dimethyl-1,3-butadiene | Phenylacyl sulfide | 2,3-dimethyl-3,6-dihydro-2H-thiopyran | 90 | - |
| Cyclopentadiene | Phenylacyl sulfide | Bicyclic thiopyran adduct | 89 | - |
Data sourced from continuous flow synthesis experiments.
Regioselectivity and Stereoselectivity
The thia-Diels-Alder reaction generally proceeds with predictable regioselectivity and stereoselectivity, which can often be explained by frontier molecular orbital (FMO) theory. The reaction mechanism can be either a concerted, pericyclic process or a stepwise pathway involving a transient intermediate. Concerted reactions, favored by symmetrical reactants, proceed through a transition state where bond formation occurs simultaneously, leading to high stereospecificity.
In reactions involving unsymmetrical dienes and dienophiles, the regioselectivity is a key consideration. For instance, the reaction of isoprene with a thioaldehyde can yield two regioisomers. While good yields are often obtained, the regioselectivity can be moderate, particularly with less electronically biased dienes.
The stereoselectivity of the thia-Diels-Alder reaction typically favors the formation of the endo adduct, especially with reactive dienophiles. However, the use of Lewis acids can sometimes enhance the formation of the exo adduct. The diastereoselectivity of these reactions has been a subject of detailed study. DFT calculations have been employed to predict the stereochemical and regioselective outcomes by analyzing the transition state geometries and energies.
In-situ Generation of Reactive Dienophiles (e.g., Thioaldehydes, Enaminothiones)
Due to their instability, thioaldehydes are commonly generated in situ and trapped immediately by the diene in the reaction mixture. Several methods for the in situ generation of these reactive species have been developed:
Photochemical Cleavage: A notable method involves the photochemical Norrish Type II cleavage of phenacyl sulfides. This approach has been successfully implemented in continuous flow reactors, which offer advantages such as improved light penetration and better control over reaction conditions, leading to high yields and space-time yields.
Thionation of Carbonyls: The reaction of aldehydes or ketones with a thionating agent, such as bis(dimethylaluminum) sulfide, can generate the corresponding thiocarbonyl compound in situ.
Elimination Reactions: Base-induced elimination of HCl from sulfenyl chlorides is another route to thioaldehydes.
From Perfluorinated Olefins: Perfluorinated thioketones can be generated in situ from a mixture of fluoroolefins, sulfur, and a cesium fluoride (B91410) catalyst.
Enaminothiones, which are more stable analogues of thioaldehydes, can also be employed in cycloaddition reactions.
Other [4+2] Cycloaddition Pathways
While the thia-Diels-Alder reaction is a prominent method, other [4+2] cycloaddition pathways can also lead to the formation of 2H-thiopyran derivatives. These can involve inverse-electron-demand Diels-Alder (IEDDA) reactions, where an electron-rich diene reacts with an electron-poor dienophile. For example, 2H-pyran-2-ones can react with alkynes to yield substituted anilines after a cycloaddition-decarboxylation sequence. The reactivity in these cycloadditions can be influenced by substituents on the pyrone ring.
Multi-Component Annulation Strategies (e.g., [3+2+1], [5+1])
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. For the synthesis of thiopyran rings, annulation strategies involving more than two components have been explored.
A notable example is the [5+1] annulation reaction. Functionalized 3,6-dihydro-2H-thiopyrans have been synthesized from α-diazo-β-diketones and vinylthiiranes. This reaction proceeds under copper catalysis and microwave irradiation, involving a tandem sequence of Cu-carbenoid generation, reaction with the vinylthiirane to form a sulfonium (B1226848) ylide, and subsequent-cyclization.
While less common for the direct synthesis of 2H-thiopyran, 3,6-dihydro-2-methyl-, other multi-component strategies such as [3+2+1] cycloadditions are known in heterocyclic chemistry and could potentially be adapted for the synthesis of related sulfur heterocycles. Stepwise ring annulation strategies have also been developed for constructing complex fused ring systems.
Cyclization Reactions
Cyclization reactions represent the most direct approach to constructing the 3,6-dihydro-2H-thiopyran ring system. These methods typically involve the formation of one or two new bonds to close the six-membered ring and can be categorized based on the precursors and reaction mechanisms involved.
From α-Oxo Sulfines and Related Precursors
The reaction of α-oxo sulfines with 1,3-dienes via a hetero-Diels-Alder reaction is a powerful method for the synthesis of 3,6-dihydro-2H-thiopyran derivatives. α-Oxo sulfines, which are heterodienes, can be generated in situ from various precursors. For instance, the reaction of compounds with an activated methylene (B1212753) group with thionyl chloride in the presence of a tertiary base can yield the corresponding α-oxo sulfine (B13751562). springerprofessional.de These intermediates can then be trapped with a suitable diene to form the desired dihydrothiopyran ring. springerprofessional.de
Another approach involves the thermal fragmentation of a sulfur-containing heterocyclic compound to generate an α-oxo sulfine, which can then be reacted with a diene like 2,3-dimethyl-1,3-butadiene. ru.nl The reactivity of α-oxo sulfines in these cycloaddition reactions is often enhanced by the presence of electron-withdrawing groups on the sulfine. ru.nl
A notable example is the synthesis of 2-phenylsulfonyl-3,6-dihydro-4,5-dimethyl-2H-thiopyran. This is achieved by first preparing 2-methyloxycarbonyl-2-phenylsulfonyl-3,6-dihydro-4,5-dimethyl-thiopyran from the corresponding α-oxo sulfine precursor, followed by reduction with lithium aluminium hydride. springerprofessional.de
Electrosynthesis Approaches for Thiopyran Derivatives
Electrochemical methods offer a unique and often milder alternative for the synthesis of dihydrothiopyran derivatives. These methods can provide high selectivity and avoid the use of harsh chemical reagents. While specific examples for the direct electrosynthesis of 2H-Thiopyran, 3,6-dihydro-2-methyl- are not extensively documented, the electrosynthesis of related thiopyran derivatives has been reported. For instance, the electroreduction of tetraactivated 4H-thiopyrans can lead to the selective formation of dihydrothiopyran diastereoisomers.
Furthermore, the electrochemical polymerization of carbazole (B46965) and thiophene (B33073) derivatives has been demonstrated to produce electrochromic polymer membranes, indicating the utility of electrochemical methods in the synthesis and functionalization of sulfur-containing heterocycles. rasayanjournal.co.in These approaches could potentially be adapted for the synthesis of the target compound and its analogues.
Catalyzed Cyclization Processes (e.g., P4S10, Lewis Acid Catalysts)
Catalysis plays a crucial role in enhancing the efficiency and selectivity of cyclization reactions to form thiopyran rings. Both Lewis acids and reagents like phosphorus pentasulfide (P4S10) have been employed in these transformations.
P4S10 and Lawesson's Reagent: Phosphorus pentasulfide (P4S10) and its derivative, Lawesson's reagent, are powerful thionating agents that can be used to synthesize thiopyrans from appropriate precursors. springerprofessional.deresearchgate.netwikipedia.orgmdpi.comnumberanalytics.comchemicalbook.com For example, 1,5-diketones can be converted to thiopyrans upon treatment with P4S10. researchgate.net Lawesson's reagent, which is often considered a milder alternative to P4S10, is widely used for the thionation of carbonyl compounds, a key step in some synthetic routes to thiopyrans. mdpi.comnumberanalytics.comchemicalbook.com A combination of Lawesson's reagent and silver perchlorate (B79767) can act as an oxophilic Lewis acid to catalyze the Diels-Alder reaction between dienes and α,β-unsaturated aldehydes. chemicalbook.com
Lewis Acid Catalysts: Lewis acids are frequently used to catalyze hetero-Diels-Alder reactions for the synthesis of dihydrothiopyrans, often improving reaction rates and selectivities. rsc.org For example, the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins can be catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes to afford 3,4-dihydro-2H-pyrans with high diastereo- and enantioselectivity, a strategy that can be extended to the synthesis of thiopyran analogues. organic-chemistry.org Similarly, the intramolecular Diels-Alder reactions of 2H-thiopyran dienes can be promoted by Lewis acids, although this can sometimes lead to isomerization of the dienophile. mdpi.com The use of "wet" Et2AlCl has been reported to provide unusually high exo selectivity in Lewis acid-mediated Diels-Alder reactions of 2H-thiopyrans.
A study on the Lewis acid-catalyzed reaction of thiourea (B124793) with fluorinated diketones, using ZnCl2 as the catalyst, resulted in the synthesis of pyrimidine-2-thiol (B7767146) derivatives through a mechanism involving the coordination of the Lewis acid to a carbonyl oxygen. rasayanjournal.co.in This highlights the general principle of Lewis acid catalysis in activating carbonyl compounds for subsequent reactions.
Table 1: Examples of Catalyzed Cyclization Reactions for Thiopyran Derivatives
| Catalyst | Precursors | Product Type | Reference |
|---|---|---|---|
| P4S10 | 1,5-Diketones | Thiopyrans | researchgate.net |
| Lawesson's Reagent/AgClO4 | Dienes and α,β-unsaturated aldehydes | Dihydrothiopyrans | chemicalbook.com |
| ZnCl2 | Fluorinated diketones and thiourea | Pyrimidine-2-thiol derivatives | rasayanjournal.co.in |
Cyclocondensation Processes
Cyclocondensation reactions provide another versatile route to thiopyran and related heterocyclic systems. These reactions typically involve the condensation of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol.
For instance, the reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in an acetic acid/hydrochloric acid medium leads to cyclocondensation products containing a five-membered ring. numberanalytics.com The proposed mechanism involves the enolization of one carbonyl group, followed by an intramolecular attack on the other protonated carbonyl group and subsequent dehydration. numberanalytics.com While this example leads to a five-membered ring, similar principles can be applied to the synthesis of six-membered rings like thiopyrans from appropriate acyclic precursors.
Another example is the domino reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile (B47326) in the presence of a base to yield 2H-pyranones, which can then undergo further reactions. acs.org This type of domino process, involving consecutive addition-elimination and cyclization steps, is a powerful strategy for building complex heterocyclic systems. rsc.orgacs.org
Transformations and Functionalizations from Existing Ring Systems
Once the 3,6-dihydro-2H-thiopyran ring system is constructed, it can be further modified through various transformations and functionalizations to introduce a wide range of substituents.
Alkylation and Substitution Reactions
Alkylation and substitution reactions are key methods for introducing new carbon-carbon or carbon-heteroatom bonds onto the dihydrothiopyran ring. These reactions allow for the diversification of the core structure and the synthesis of a wide array of analogues.
A general procedure for the alkylation of a 3,6-dihydro-2H-thiopyran involves the reaction with a silyl (B83357) enol ether in the presence of a Lewis acid like aluminum chloride at low temperatures. ru.nl For example, 2-benzoyl-2-(p-chlorophenylsulfonyl)-3,6-dihydro-2H-thiopyran can be reacted with a silyl enol ether and aluminum chloride to yield the corresponding alkylated product. ru.nl This methodology demonstrates the feasibility of introducing various functional groups at the 2-position of the dihydrothiopyran ring.
Furthermore, the synthesis of thioethers can be achieved through the displacement reaction of halogens by sulfur, a process that can be facilitated by reagents like triethylamine-activated phosphorus decasulfide (Et3N–P2S5). While not a direct alkylation of the thiopyran ring itself, this method is fundamental to creating the sulfur-containing precursors often used in thiopyran synthesis.
Table 2: List of Compounds
| Compound Name |
|---|
| 2H-Thiopyran, 3,6-dihydro-2-methyl- |
| 2-Phenylsulfonyl-3,6-dihydro-4,5-dimethyl-2H-thiopyran |
| 2-Methyloxycarbonyl-2-phenylsulfonyl-3,6-dihydro-4,5-dimethyl-thiopyran |
| 2-Benzoyl-2-(p-chlorophenylsulfonyl)-3,6-dihydro-2H-thiopyran |
| 1,6-Di(thiophen-2-yl)hexane-1,6-dione |
| 3,3-Bis(methylthio)-1-arylprop-2-en-1-one |
| 2H-Pyranone |
| Thionyl chloride |
| 2,3-Dimethyl-1,3-butadiene |
| Lithium aluminium hydride |
| 4H-Thiopyran |
| Carbazole |
| Thiophene |
| Phosphorus pentasulfide (P4S10) |
| Lawesson's reagent |
| Silver perchlorate |
| Lewis acid |
| Et2AlCl |
| ZnCl2 |
| Thiourea |
| Pyrimidine-2-thiol |
| Acetic acid |
| Hydrochloric acid |
| Malononitrile |
| Silyl enol ether |
| Aluminum chloride |
Selective Reduction Pathways
The selective reduction of thiopyran precursors is a critical strategy for obtaining specific isomers of dihydrothiopyrans. The choice of reducing agent and reaction conditions dictates the outcome, allowing for targeted synthesis.
One key approach involves the reduction of thiopyrylium (B1249539) salts. For instance, the reduction of 2,4,6-triarylthiopyrylium salts using sodium borohydride (B1222165) (NaBH₄) adsorbed on alumina (B75360) under solvent-free conditions has been shown to be highly regioselective. researchgate.net This method provides a direct route to valuable 2H-thiopyran derivatives. researchgate.net The regioselectivity between the formation of 2H- and 4H-thiopyran isomers can be controlled by the reaction environment, highlighting the influence of reaction conditions on the reduction pathway. researchgate.net
Another pathway focuses on the selective reduction of specific bonds within a more complex thiopyran structure. Research on 3-nitro-2H-thiopyrans has demonstrated their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. researchgate.net This indicates that specific functionalities on the thiopyran ring can direct the reduction to particular sites, leaving other parts of the molecule intact. researchgate.net Furthermore, 2-phenylbenzimidazoline has been identified as an effective reagent for the chemoselective reduction of styrenic double bonds in related heterocyclic systems, a technique that could be analogously applied to thiopyran derivatives. researchgate.net
| Precursor | Reducing Agent/Conditions | Product | Key Finding | Reference |
| 2,4,6-Triarylthiopyrylium Salts | NaBH₄/Alumina (Solvent-Free) | 2H-Thiopyran derivatives | High regioselectivity in reduction. | researchgate.net |
| 3-Nitro-2H-thiopyrans | Not specified | 3-Nitro-3,4-dihydro-2H-thiopyrans | Selective reduction of one double bond in the ring. | researchgate.net |
Ring Expansion Reactions
Ring expansion reactions provide a powerful and convenient method for synthesizing six-membered sulfur-containing heterocycles like dihydrothiopyrans, which can be challenging to produce through other means. researchgate.net This approach often starts with smaller, more readily available rings.
A notable example is the synthesis of functionalized 3,6-dihydro-2H-thiopyrans from vinylthiiranes (three-membered rings) and α-diazo-β-diketones. researchgate.netnih.gov This [5+1] annulation, catalyzed by Cu(hfacac)₂ under microwave irradiation, involves a tandem sequence initiated by a copper-carbenoid species. The mechanism proceeds through the electrophilic ring expansion of the three-membered thiirane (B1199164) ring to form the final six-membered dihydrothiopyran. researchgate.netnih.gov
Another strategy involves the reaction of thiiranes with dimethyloxosulfonium methylide. This process first leads to a nucleophilic ring-opening of the thiirane, followed by an intramolecular displacement to form a four-membered thietane (B1214591) ring, which can be a precursor for further expansion into the thiopyran system. researchgate.net These methods showcase how building upon smaller heterocyclic frameworks is an effective route to the target compound and its analogues. researchgate.netresearchgate.net
Isomerization Reactions and Control
Controlling the stereochemistry and regiochemistry during the synthesis of dihydrothiopyrans is crucial, and understanding isomerization processes is key to achieving this control. Researchers have found that isomers of dihydrothiopyrans can be interconverted under specific conditions, often leading to a thermodynamically more stable product. researchgate.net
For example, studies on substituted 3,4-dihydro-2H-thiopyrans have shown that specific stereoisomers can be converted into their more stable counterparts. researchgate.net This suggests that once a kinetic product is formed, it may be possible to isomerize it to the desired thermodynamic product.
Control over isomerization can also be exerted by reaction conditions such as temperature. In the synthesis of related thiazine (B8601807) derivatives via a cycloaddition reaction, a temperature-dependent isomerization was observed where a cis-isomer underwent thermal conversion to the corresponding trans-isomer. nih.gov This principle of thermal control is applicable to the synthesis of thiopyran derivatives to isolate specific stereoisomers. nih.gov Additionally, the choice between solvent-free conditions and solution-based synthesis can influence the regioselectivity of reduction reactions, thereby controlling the formation of 2H- versus 4H-thiopyran regioisomers. researchgate.net
| Isomerization Type | Control Method | Outcome | Relevance | Reference |
| Stereoisomerism | Thermal Annealing | Conversion of a kinetic isomer to a more thermodynamically stable isomer. | Allows for obtaining the most stable product. | researchgate.net |
| Cis/Trans Isomerism | Temperature | Thermal conversion of a cis-isomer to the corresponding trans-isomer. | Provides a method to control stereochemistry. | nih.gov |
| Regioisomerism | Reaction Conditions (Solvent-Free vs. Solution) | Selective formation of 2H- or 4H-thiopyran isomers. | Directs the synthesis towards a specific regioisomer. | researchgate.net |
Modern and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, recent synthetic methodologies for thiopyran derivatives have focused on reducing environmental impact by minimizing solvent use, avoiding catalysts, and employing alternative energy sources.
Solvent-Free and Green Solvent Methodologies
A significant advancement in the synthesis of thiopyran derivatives is the move towards solvent-free reactions or the use of environmentally benign solvents like water. researchgate.netsid.ir These methods not only reduce waste but can also enhance reactivity and simplify product work-up. sid.ircmu.edu
An efficient, three-component reaction to produce 2H-thiopyran derivatives has been developed that proceeds in water at 80°C, offering high yields and an easy work-up procedure. sid.ir Water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. nanobioletters.com Similarly, the reduction of thiopyrylium salts to 2H-thiopyrans has been successfully performed under solvent-free conditions by adsorbing the reactants onto alumina, which avoids the use of organic solvents altogether. researchgate.net The increased concentration of reactants in solvent-free conditions can lead to higher reactivity and shorter reaction times. acs.org
| Method | Reactants | Solvent/Condition | Advantages | Reference |
| Three-Component Reaction | Alkyl propiolate, Benzoyl isothiocyanate, Alkyl bromide | Water | High yields, easy work-up, environmentally friendly. | sid.ir |
| Reduction | Triarylthiopyrylium salts, NaBH₄ | Alumina (Solvent-Free) | Avoids toxic organic solvents, high regioselectivity. | researchgate.net |
| Michael Addition | Various substrates | Water Suspension | Completely organic solvent-free, efficient. | cmu.edu |
Catalyst-Free Synthesis
Developing synthetic routes that eliminate the need for, often expensive or toxic, catalysts is a primary goal of green chemistry. Several catalyst-free methods for the synthesis of thiopyrans and related heterocycles have been reported. researchgate.netsid.irnih.gov
The aforementioned synthesis of 2H-thiopyran derivatives in water is notable for proceeding efficiently without the use of any catalyst. sid.ir This simplifies the reaction setup and purification process, as there is no need to remove a catalyst from the final product. sid.ir The inherent reactivity of the starting materials is sufficient to drive the reaction forward under the applied conditions. sid.ir This approach is part of a broader trend in organic synthesis to develop catalyst-free annulations and condensations under mild conditions, which has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.netrsc.org
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a valuable tool in green organic synthesis, offering an alternative energy source that can accelerate reactions, increase yields, and enable synthesis under milder conditions compared to conventional heating. nanobioletters.comacs.org This technique, known as sonochemistry, has been effectively applied to the synthesis of thiopyran derivatives and other heterocycles. globalauthorid.comnih.gov
A rapid and efficient method for synthesizing 2-thioxo-2H-thiopyran derivatives utilizes ultrasound assistance. globalauthorid.com Studies comparing ultrasound-assisted synthesis with traditional heating methods for related 4H-pyran derivatives found that sonication leads to superior yields and significantly shorter reaction times (minutes instead of hours). nanobioletters.comresearchgate.net The advantageous effects of ultrasound are attributed to the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature spots, enhancing chemical reactivity. nanobioletters.comresearchgate.net
| Product Type | Method | Reaction Time (Ultrasound) | Reaction Time (Conventional) | Key Advantage | Reference |
| 2-Thioxo-2H-thiopyran derivatives | Ultrasound-Assisted Synthesis | Not specified | Not specified | Rapid and efficient method. | globalauthorid.com |
| 2-Amino-4H-pyran derivatives | Ultrasound in Aqueous Media | ~2 minutes | Several hours | Drastically reduced reaction time, higher yields, mild conditions. | nanobioletters.comresearchgate.net |
| Thiazolo-diazaphosphole derivatives | Ultrasound-Assisted One-Pot Reaction | Short timeframe | Not specified | High yields, efficient one-pot synthesis. | nih.gov |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. tcichemicals.comflinders.edu.aualmacgroup.com The application of continuous flow techniques to the synthesis of 3,6-dihydro-2H-thiopyrans, including 2H-Thiopyran, 3,6-dihydro-2-methyl-, has demonstrated marked improvements in reaction efficiency and product yields. researchgate.netcolab.ws
A notable advancement in this area is the photochemical generation of thioaldehydes in a continuous flow system, which are then reacted in situ with 1,3-dienes in a thia-Diels-Alder reaction. researchgate.net This methodology circumvents the challenges associated with the instability and propensity for polymerization of thioaldehydes. The precise control of residence time and reactant concentration afforded by flow chemistry minimizes the formation of byproducts and allows for significantly higher productivity compared to batch reactions. researchgate.netresearchgate.net
Research Findings and Optimization
Detailed studies have been conducted to optimize the continuous flow synthesis of 3,6-dihydro-2H-thiopyrans. Key parameters that have been systematically varied include residence time, reactant concentration, and stoichiometry. The optimization of these parameters is crucial for maximizing the yield of the desired cycloadducts.
For instance, in the synthesis of a specific 3,6-dihydro-2H-thiopyran (10a), a systematic optimization of reaction conditions was performed. The results, as summarized in the table below, illustrate the impact of varying residence time, concentration, and the equivalents of the diene on the final product yield.
Table 1: Optimization of Continuous Flow Synthesis of 3,6-dihydro-2H-thiopyran 10a
| Entry | Residence Time (min) | Concentration (mol/L) | Diene Equivalents | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 0.05 | 2.0 | 55 |
| 2 | 20 | 0.05 | 2.0 | 72 |
| 3 | 30 | 0.05 | 2.0 | 78 |
| 4 | 30 | 0.10 | 2.0 | 75 |
| 5 | 30 | 0.05 | 3.0 | 81 |
| 6 | 30 | 0.05 | 5.0 | 83 |
| 7 | 35 | 0.05 | 5.0 | 83 |
Data sourced from a study on the photochemical generation of thioaldehydes in a continuous flow process. researchgate.net
The data clearly indicates that a residence time of 30-35 minutes with 5.0 equivalents of the diene at a concentration of 0.05 mol/L provides the optimal yield for this particular transformation. researchgate.net
Substrate Scope
The robustness of the continuous flow methodology has been demonstrated through its application to a broad range of substrates, yielding a diverse library of substituted 3,6-dihydro-2H-thiopyrans. The yields for various analogues are presented in the subsequent table.
Table 2: Substrate Scope for Substituted 3,6-dihydro-2H-thiopyrans
| Product | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) |
|---|---|---|---|---|---|---|
| 10a | H | H | H | H | Ph | 83 |
| 10b | Me | H | H | H | Ph | 75 |
| 10c | H | Me | H | H | Ph | 79 |
| 10d | H | H | H | Me | Ph | 67 |
| 10e | H | H | H | H | 4-MeC₆H₄ | 85 |
| 10f | H | H | H | H | 4-ClC₆H₄ | 78 |
| 10g | H | H | H | H | 4-BrC₆H₄ | 76 |
| 10h | H | H | H | H | 2-thienyl | 71 |
| 10i | H | H | OMe | H | Ph | 65 |
| 10j | H | H | H | H | CO₂Et | 14 |
| 10k | H | H | H | H | CN | 52 |
| 10n | H | H | H | H | CH₂Ph | 16 |
Yields reported from a study employing a continuous flow process with a 35-minute residence time for some substrates. researchgate.net
This extensive substrate screening highlights the versatility of the continuous flow approach, accommodating a variety of functional groups on both the diene and the precursor to the thioaldehyde. researchgate.net While most substrates provide good to excellent yields, the presence of certain functionalities, such as an ester group (10j) or a benzyl (B1604629) group (10n), can lead to lower yields under the optimized conditions. researchgate.net This suggests that further fine-tuning of the reaction parameters may be necessary for specific substrate combinations.
The successful implementation of continuous flow synthesis for these heterocyclic compounds underscores the potential of this technology to streamline the production of complex molecules, offering a more efficient, scalable, and often higher-yielding alternative to traditional batch methods. researchgate.netcolab.ws
Chemical Reactivity and Transformational Pathways
Oxidation Reactions and Derived Compounds
The sulfur atom in the 3,6-dihydro-2-methyl-2H-thiopyran ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in organic synthesis.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation. beilstein-journals.orgnih.gov For compounds like 3,6-dihydro-2-methyl-2H-thiopyran, this can be achieved using various oxidizing agents. A common and environmentally friendly oxidant is hydrogen peroxide. nih.gov The selectivity of the oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org
For instance, using a controlled amount of an oxidizing agent, such as 1.5 equivalents of urea-hydrogen peroxide (UHP) at a moderate temperature, can selectively yield the corresponding sulfoxide. beilstein-journals.org Increasing the amount of the oxidizing agent (e.g., 2.5 equivalents of UHP) and raising the temperature generally favors the formation of the sulfone. beilstein-journals.org Acetic acid is often used as a solvent in these reactions. beilstein-journals.orgnih.gov
A general method for the synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides starts from dihydro-2H-thiopyran-3(4H)-one. researchgate.net The process involves the oxidation of the ketone with a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride. researchgate.net This is followed by reduction of the keto group, mesylation, and subsequent elimination to form the desired dihydro-2H-thiopyran-1,1-dioxide. researchgate.net
Table 1: Oxidation of 3,6-dihydro-2-methyl-2H-thiopyran
| Product | Reagents | Conditions |
| 3,6-dihydro-2-methyl-2H-thiopyran-1-oxide (Sulfoxide) | 1.5 equiv. Urea-Hydrogen Peroxide (UHP) | 60 °C in Acetic Acid |
| 3,6-dihydro-2-methyl-2H-thiopyran-1,1-dioxide (Sulfone) | 2.5 equiv. Urea-Hydrogen Peroxide (UHP) | 80 °C in Acetic Acid |
Reduction Reactions
Reduction of 3,6-dihydro-2-methyl-2H-thiopyran typically involves the saturation of the carbon-carbon double bond to yield tetrahydro-2-methyl-2H-thiopyran. chemeo.com This transformation is commonly achieved through catalytic hydrogenation. Standard catalysts for this type of reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The specific conditions, such as pressure and temperature, would be selected based on the desired reaction rate and to minimize any potential side reactions.
Substitution Reactions
Substitution reactions on the 3,6-dihydro-2-methyl-2H-thiopyran ring can occur at various positions, depending on the reagents and reaction conditions. While the double bond can undergo electrophilic addition, substitution reactions can also be facilitated. For instance, treatment of certain dihydrothiopyrans with N-iodosuccinimide in the presence of carboxylic acids can lead to the formation of poly-functionalized thiolanes, which can be considered a result of a substitution and rearrangement process. researchgate.net
Complex Ring Transformations and Rearrangements
The 3,6-dihydro-2H-thiopyran ring system can undergo more complex transformations, leading to either smaller or opened ring structures. These reactions are often driven by the formation of more stable products or by specific reagents that induce rearrangement.
A notable transformation of 3,6-dihydro-2H-thiopyrans is their base-induced ring contraction to form cyclopentene (B43876) derivatives. researchgate.net This reaction has been studied for its scope and mechanism, providing a novel route to cyclopentenes from 1,3-dienes via the intermediate dihydrothiopyrans. researchgate.net The process involves the exposure of the dihydrothiopyran to a strong base at low temperatures. researchgate.net The diastereoselectivity of this ring contraction can be influenced by the nature of substituents on the dihydrothiopyran ring. researchgate.net
Another example of a ring contraction involves the reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide and carboxylic acids, which results in the stereospecific formation of poly-functionalized thiolanes. researchgate.net
Ring-opening reactions of thiopyran derivatives can be initiated by various stimuli, including heat or chemical reagents. For example, the reaction of α-diazo-β-diketones with vinylthiiranes can lead to the formation of functionalized 3,6-dihydro-2H-thiopyrans through a tandem sequence that includes a nucleophilic attack of the vinylthiirane, which can be viewed as a ring-opening of the thiirane (B1199164), followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. nih.govresearchgate.net While this is a synthesis of the dihydrothiopyran ring, it highlights the reactivity of related sulfur-containing rings. The reverse process, the opening of the dihydrothiopyran ring, can also be envisioned under specific conditions, although it is less commonly reported for this specific methylated derivative.
Recyclization Mechanisms
Recyclization reactions of thiopyran systems, including ring-expansion and rearrangement reactions, are key pathways to structurally diverse heterocyclic compounds. While direct studies on the recyclization of 3,6-dihydro-2-methyl-2H-thiopyran are not extensively documented, related transformations provide significant insights.
One prominent mechanism is the retro-Diels-Alder reaction. Given that thia-Diels-Alder reactions are a primary method for synthesizing dihydrothiopyrans, the reverse reaction can be considered a plausible recyclization pathway under thermal conditions, leading back to a thioaldehyde and a diene.
Furthermore, ring expansion and rearrangement reactions are observed in related systems. For instance, the synthesis of functionalized 3,6-dihydro-2H-thiopyrans can be achieved from α-diazo-β-diketones and vinylthiiranes. This process, catalyzed by copper(II) acetylacetonate (B107027) and assisted by microwave irradiation, proceeds through a tandem sequence involving the generation of a copper-carbenoid, nucleophilic attack by the vinylthiirane, and a subsequent youtube.comresearchgate.net-sigmatropic rearrangement, effectively expanding the three-membered thiirane ring into the six-membered dihydrothiopyran ring. nih.gov
| Reactants | Catalyst/Conditions | Product | Reaction Type |
| α-Diazo-β-diketone, Vinylthiirane | Cu(hfacac)₂, Microwave | Functionalized 3,6-dihydro-2H-thiopyran | [5+1] Annulation via youtube.comresearchgate.net-Sigmatropic Rearrangement |
This interactive table summarizes a key ring expansion reaction leading to the formation of the dihydrothiopyran ring system.
Photoinduced Reactions and Pathways
Photoinduced reactions offer unique pathways for the synthesis and transformation of 3,6-dihydro-2H-thiopyrans. A notable application is the photochemical generation of thioaldehydes, which are transient species. These thioaldehydes can be generated in a continuous flow process and trapped in situ by electron-rich 1,3-butadienes through a thia-Diels-Alder reaction to yield a variety of 3,6-dihydro-2H-thiopyrans with high efficiency. researchgate.net
Another relevant photoinduced process involves the reaction of diazo compounds with allyl sulfides under visible light, catalyzed by Ru(bpy)₃Cl₂. This reaction proceeds via a youtube.comresearchgate.net-sigmatropic rearrangement to form homoallylic sulfides. researchgate.net The sulfide (B99878) moiety within the 3,6-dihydro-2-methyl-2H-thiopyran ring could potentially undergo similar photocatalytic transformations.
| Reaction | Catalyst/Conditions | Key Transformation |
| Photochemical generation of thioaldehydes and subsequent reaction with 1,3-butadienes | Continuous flow, UV irradiation | In situ thia-Diels-Alder reaction |
| Reaction of diazo compounds with allyl sulfides | Ru(bpy)₃Cl₂, Visible light | youtube.comresearchgate.net-Sigmatropic rearrangement |
This interactive table outlines significant photoinduced reactions relevant to the synthesis and reactivity of dihydrothiopyrans.
Reactions with Nucleophiles and Organometallic Reagents
The electrophilic nature of the carbon-carbon double bond in 3,6-dihydro-2-methyl-2H-thiopyran, along with the potential for substitution reactions at positions adjacent to the sulfur atom, makes it a target for various nucleophiles and organometallic reagents.
While direct studies on the target molecule are limited, the reactivity of analogous systems provides valuable parallels. For example, α-oxo sulfines, which are related sulfur-containing compounds, are known to react with alkyllithium reagents, a class of organometallic nucleophiles. ru.nl This suggests that organometallic reagents could potentially add across the double bond or effect ring-opening reactions in dihydrothiopyrans under specific conditions.
In related heterocyclic systems, such as 2-chloro-3-nitropyridines, nucleophilic substitution with species like the malonic ester anion proceeds readily. This highlights the potential for nucleophilic attack on substituted dihydrothiopyran derivatives.
The reactions of acyl derivatives with organometallic reagents such as Grignard reagents (RMgX) and lithium dialkylcuprates (R₂CuLi) are well-established. youtube.com While not directly applicable to the unsubstituted 3,6-dihydro-2-methyl-2H-thiopyran, these reactions are crucial for the functionalization of derivatives containing carbonyl groups. Grignard reagents typically add twice to esters and acid chlorides to yield tertiary alcohols, whereas Gilman reagents (lithium dialkylcuprates) add only once to acid chlorides to produce ketones. youtube.com
| Reagent Type | Example | Potential Reactivity with Dihydrothiopyran System |
| Organolithium Reagents | Alkyllithium | Addition to C=C, Ring opening |
| Grignard Reagents | RMgX | Addition to carbonyl derivatives |
| Gilman Reagents | R₂CuLi | Single addition to acid chloride derivatives |
This interactive table summarizes the potential reactivity of the dihydrothiopyran system with various classes of nucleophiles and organometallic reagents based on analogous reactions.
Acid- and Base-Catalyzed Transformations
The presence of both a double bond and a heteroatom makes 3,6-dihydro-2-methyl-2H-thiopyran susceptible to transformations under both acidic and basic conditions. These reactions can include isomerization of the double bond, rearrangement of the ring structure, and elimination reactions in suitably substituted derivatives.
Acid-catalyzed reactions are common in related heterocyclic syntheses. For instance, Brønsted acids can catalyze the (3+2)-cycloaddition of thioketones and indole-2-carbinols. researchgate.net In the synthesis of 5,6-dihydro-2H-pyran-2-one, a related oxygen heterocycle, concentrated sulfuric acid is used as a catalyst, and the workup involves the addition of sodium acetate, a base, to control the pH. orgsyn.org This indicates the role of both acid and base in transformations of such ring systems.
Base-catalyzed eliminations are also pertinent. For example, the synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides from the corresponding mesylated alcohol precursors proceeds via elimination of methanesulfonic acid under basic conditions (pyridine for the 3,4-isomer and aqueous NaOH for the 3,6-isomer).
| Catalyst Type | Reaction | Example from Related Systems |
| Acid | Cycloaddition | Brønsted acid-catalyzed (3+2)-cycloaddition |
| Acid | Cyclization/Condensation | Sulfuric acid in the synthesis of 5,6-dihydro-2H-pyran-2-one |
| Base | Elimination | Pyridine or NaOH in the synthesis of dihydro-2H-thiopyran-1,1-dioxides |
This interactive table details examples of acid- and base-catalyzed transformations in related heterocyclic systems, suggesting potential pathways for 3,6-dihydro-2-methyl-2H-thiopyran.
Mechanistic Investigations and Advanced Theoretical Studies
Elucidation of Reaction Mechanisms
The formation and subsequent reactions of the 3,6-dihydro-2H-thiopyran scaffold, the core of 2H-Thiopyran, 3,6-dihydro-2-methyl-, are governed by a variety of mechanisms. Key among these are cycloaddition reactions to form the ring and intramolecular rearrangements of related sulfur-containing precursors. Distinguishing between different mechanistic possibilities, such as concerted versus stepwise pathways, requires a combination of experimental evidence and sophisticated computational analysis.
Concerted vs. Stepwise Processes
The thia-Diels-Alder reaction, a type of [4+2] cycloaddition, is a fundamental method for synthesizing the 3,6-dihydro-2H-thiopyran ring. nih.govwikipedia.org The mechanism of this reaction has been a subject of significant study and can proceed through either a concerted or a stepwise pathway, depending on the nature of the reactants. researchgate.netnih.gov
In a concerted process, the two new sigma bonds are formed in a single transition state, although not necessarily at the exact same time. wikipedia.orgyoutube.com Recent studies using time-resolved spectroscopy and Density Functional Theory (DFT) calculations on the reaction between a thioaldehyde and an ortho-quinone methide have shown that the thia-Diels-Alder reaction can proceed through an asynchronous concerted mechanism. nih.govacs.orgnih.govresearchgate.net An asynchronous pathway implies that one bond begins to form before the other in the transition state. nih.gov
Conversely, a stepwise mechanism involves the formation of a distinct intermediate. researchgate.netresearchgate.net For thia-Diels-Alder reactions, this can involve a diradical or a zwitterionic intermediate. nih.govresearchgate.net For example, the reaction of certain hetaryl thioketones with non-activated 1,3-dienes is proposed to occur via a stepwise mechanism involving delocalized diradical intermediates. researchgate.net Computational studies on dehydro-Diels-Alder reactions have shown that while a concerted pathway is often energetically favored, the energy difference between concerted and stepwise routes can be small, suggesting that the two mechanisms can compete. researchgate.netnih.gov
| Reaction Type | Proposed Mechanism | Key Findings/Evidence | References |
|---|---|---|---|
| Thia-Diels-Alder | Asynchronous Concerted | DFT calculations and time-resolved spectroscopy show a single, asynchronous transition state. | nih.govacs.orgnih.gov |
| Thia-Diels-Alder (Hetaryl Thioketones) | Stepwise (Diradical) | Observed stereoconvergent product formation is rationalized by a delocalized diradical intermediate. | researchgate.net |
| Dehydro-Diels-Alder | Concerted vs. Stepwise | Computational results show a small energy difference between pathways, suggesting potential for competing mechanisms. | researchgate.netnih.gov |
Identification and Characterization of Intermediates
The identification of transient species is paramount to confirming a stepwise reaction mechanism. In the chemistry of thiopyrans and related sulfur heterocycles, several types of intermediates have been proposed or characterized.
Diradical Intermediates: As mentioned, stepwise thia-Diels-Alder reactions may proceed through diradical intermediates, particularly when using highly reactive thioketones as dienophiles. researchgate.net
Zwitterionic Intermediates: In polar reactions, stepwise cycloadditions can involve zwitterionic intermediates instead of diradicals. nih.gov The nucleophilic addition of thioethers to aryne intermediates, for instance, forms 1,3-zwitterionic intermediates that can undergo subsequent rearrangement. rhhz.net
Sulfonium (B1226848) Ylides: These are crucial intermediates in Stevens and Sommelet-Hauser rearrangements. rhhz.netwikipedia.orgresearchgate.net They are typically formed by the deprotonation of a sulfonium salt. wikipedia.org The chemistry of sulfur ylides is extensive, involving various sigmatropic rearrangements. researchgate.netresearchgate.net
Cu-Carbenoid Intermediates: The synthesis of functionalized 3,6-dihydro-2H-thiopyrans from α-diazo-β-diketones and vinylthiiranes has been shown to proceed through a tandem sequence that begins with the formation of a copper-carbenoid intermediate. nih.govresearchgate.net
| Intermediate Type | Reaction Context | Method of Generation/Observation | References |
|---|---|---|---|
| Diradical | Stepwise Thia-Diels-Alder | Postulated to explain stereochemical outcomes. | researchgate.net |
| Zwitterionic | Polar Stepwise Cycloadditions | Proposed in polar mechanisms; formed from thioether addition to arynes. | nih.govrhhz.net |
| Sulfonium Ylide | Stevens & Sommelet-Hauser Rearrangements | Generated from sulfonium salts with a strong base or via carbene addition to sulfides. | rhhz.netwikipedia.orgresearchgate.netresearchgate.net |
| Cu-Carbenoid | [5+1] Annulation with Vinylthiiranes | Generated from α-diazo compounds with a copper catalyst. | nih.govresearchgate.net |
Transition State Analysis and Energetics
Computational chemistry, particularly DFT, provides powerful tools for mapping the potential energy surfaces of reactions, allowing for the characterization of transition states and the calculation of activation barriers. nih.govnih.gov For the thia-Diels-Alder reaction, calculations have been used to compare the energetics of concerted versus stepwise pathways directly. acs.orgnih.gov
Intramolecular Rearrangement Mechanisms (e.g., Stevenson, Stevens, 1,2-Hydrogen Shifts)
The Stevens and Sommelet-Hauser rearrangements are classic reactions of sulfonium salts that proceed via ylide intermediates. researchgate.net These reactions are highly relevant to sulfur-containing heterocycles.
The Stevens rearrangement is a rhhz.netwikipedia.org-sigmatropic rearrangement where an alkyl group migrates from the sulfur atom of a sulfonium ylide to the adjacent carbanionic center. wikipedia.orgresearchgate.net The mechanism is one of the most debated in organic chemistry. wikipedia.org It is not a concerted pericyclic reaction; instead, it is thought to proceed via the homolytic cleavage of the N-C or S-C bond to form a diradical pair, or via the formation of a cation-anion pair, both within a solvent cage to explain the observed retention of configuration. wikipedia.orgrsc.org
The Sommelet-Hauser rearrangement is a competing researchgate.netwikipedia.org-sigmatropic rearrangement. rhhz.netresearchgate.net This process is a concerted, pericyclic reaction and is often favored over the Stevens rearrangement when possible. rhhz.net The development of catalytic, enantioselective versions of both the Stevens and Sommelet-Hauser rearrangements of sulfur ylides has become an active area of research, utilizing chiral catalysts to control the stereochemistry of the products. rhhz.netresearchgate.net
Cationic and Radical Intermediates
Beyond the intermediates discussed above, cationic and radical species play significant roles in the chemistry related to thiopyrans.
Radical Intermediates: As noted, the Stevens rearrangement likely proceeds through a diradical pair intermediate. wikipedia.org Stepwise thia-Diels-Alder reactions can also involve diradicals. researchgate.net Furthermore, thiyl radicals (RS•) are well-established reactive intermediates that can be generated from thiols and used to initiate cyclization reactions. nih.gov
Cationic Intermediates: The ion-pair mechanism of the Stevens rearrangement involves a cationic species. wikipedia.org A distinct and powerful strategy for functionalizing aromatic systems involves the generation of arene cation radicals. nih.govrsc.org These highly reactive intermediates can be formed through photochemical, electrochemical, or chemical oxidation. rsc.org The resulting cation radical is a potent electrophile that can be attacked by various nucleophiles. nih.gov This Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) mechanism could potentially be applied to functionalize a thiopyran system containing an aromatic moiety. nih.gov
Singlet Oxygenation Mechanisms
Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen and a highly reactive electrophile. wikipedia.org It participates in characteristic reactions with electron-rich functional groups, such as those present in 3,6-dihydro-2H-thiopyran. The two primary sites of reactivity on the molecule are the carbon-carbon double bond and the sulfur atom.
Reaction at the C=C Bond: Singlet oxygen reacts with alkenes via several pathways, including [4+2] and [2+2] cycloadditions and the Schenck ene reaction. wikipedia.org For the isolated double bond in the dihydrothiopyran ring, a [2+2] cycloaddition to form a transient 1,2-dioxetane (B1211799) or an ene reaction would be the most probable outcomes.
Reaction at the Sulfur Atom: Thioethers are readily oxidized by singlet oxygen to form the corresponding sulfoxides. wikipedia.org
Studies on the related aromatic heterocycle, thiophene (B33073), show that its reaction with singlet oxygen proceeds via a concerted [2+4] cycloaddition, forming an endoperoxide intermediate. researchgate.net For 3,6-dihydro-2H-thiopyran, a competition between oxidation at the sulfur atom and reaction at the double bond would be expected, with the specific outcome depending on the reaction conditions and substitution pattern of the molecule.
Computational Chemistry Methodologies
Quantum Chemical Modeling
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and electronic properties of thiopyran derivatives and rationalizing their reactivity. chemrxiv.orgmdpi.comnih.govresearchgate.netarxiv.org DFT calculations are routinely employed to optimize the geometries of reactants, transition states, and products, providing a detailed picture of the reaction energy landscape. nih.gov These computational methods allow for the calculation of various electronic properties, such as ionization potential, electron affinity, and electronic excitation energies, which are crucial for understanding the behavior of these molecules in chemical reactions. mdpi.com
In the context of synthesizing dihydrothiopyran rings, DFT studies have been instrumental in explaining observed stereochemical outcomes. For instance, in the asymmetric synthesis of dihydrothiopyran derivatives using chiral dithioesters, DFT calculations indicated that a Si-face approach of the reactants is energetically more favorable due to minimized steric hindrance, thus explaining the high diastereomeric excess observed experimentally. rsc.org The structures of transition states in cycloaddition reactions have been investigated using DFT, revealing that π-π stacking interactions in the transition state can dictate the high selectivity of the final product. rsc.org
Furthermore, theoretical calculations help in understanding charge distribution and molecular orbital interactions. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the reactivity and the nature of charge transfer in reactions. nih.gov For example, the charge distribution on heteroatoms like sulfur can be analyzed to understand the polarity and reactivity of the molecule. cu.edu.eg Implicit solvation models, such as the integral equation formalism polarisable continuum model (IEFPCM), are often used in these calculations to simulate the effect of a solvent, providing more accurate and realistic results that can be compared with experimental observations. mdpi.com
Table 1: Applications of Quantum Chemical Modeling in Thiopyran Chemistry
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry Optimization | Predicts stable conformations of reactants, products, and transition states. |
| DFT/B3LYP | Molecular Orbital Analysis | Elucidates HOMO-LUMO gaps, charge transfer, and reactivity. nih.gov |
| Time-Dependent DFT (TD-DFT) | Spectral Simulation | Predicts UV/vis absorption spectra of different molecular states. researchgate.net |
| Polarizable Continuum Models (e.g., IEFPCM) | Solvent Effects | Models the influence of solvents on reaction barriers and selectivity. mdpi.com |
| Symmetry-Adapted Perturbation Theory (SAPT) | Interaction Energy Decomposition | Analyzes the nature of non-covalent interactions (electrostatic, exchange, induction, dispersion). mdpi.com |
Diastereoselection and Regiocontrol in Transformations
The control of diastereoselectivity and regioselectivity is paramount in the synthesis of complex molecules, and transformations involving the dihydrothiopyran scaffold are no exception. Research has demonstrated that high levels of control can be achieved through various strategic approaches.
An organocatalytic enantioselective formal thio [3+3] cycloaddition has been developed to produce chiral 3,4-dihydro-2H-thiopyrans with two adjacent stereocenters. nih.govarizona.edu This method, which proceeds through a Michael-aldol condensation cascade, allows for highly regioselective reactions by fine-tuning the reactivity of the designed binucleophilic bisketone thioether substrates. nih.gov
In the realm of [4+2] cycloaddition reactions, also known as thio-Diels-Alder reactions, both diastereoselectivity and regioselectivity are critical. The reaction of chiral polyfluoroalkylthionocarboxylates with butadiene derivatives has been shown to yield dihydrothiopyran products with moderate diastereoselectivity. rsc.org Similarly, a domino Knoevenagel thio-Diels-Alder reaction catalyzed by Yb(OTf)₃ has been reported to proceed with good regioselectivity, which was confirmed by 2D-NOE spectra. rsc.org In some cases, commendable diastereoselectivity has been achieved in the synthesis of polycyclic systems in a single pot. rsc.org
The inherent electronic properties and steric factors of the reactants often play a crucial role in directing the regiochemical outcome. For instance, the regioselectivity in certain thio-Diels-Alder reactions, though sometimes unexpected, can be rationalized by considering steric effects between the substituents on the diene and the dienophile. acs.org DFT calculations have also been employed to shed light on the origins of regio- and diastereoselectivity, as seen in the synthesis of spirothiooxindoles, where the electronic structure of both the substrate and the solvent were found to be determinant factors. nih.gov
Influence of Catalysts and Solvents on Reaction Pathways
The choice of catalyst and solvent can dramatically influence the efficiency, selectivity, and even the mechanistic pathway of reactions leading to 2H-Thiopyran, 3,6-dihydro-2-methyl- and related structures.
Catalysts are fundamental in controlling reaction outcomes. A striking example is the regioselective intramolecular C-S fusion of α-allyl-β'-oxodithioesters. The use of a Palladium catalyst selectively activates a Cδ-H bond, leading exclusively to the six-membered thiopyran skeleton. In contrast, employing BF₃·Et₂O as a catalyst activates the allylic double bond of the same starting material, promoting a Cγ-S cyclization to form a five-membered dihydrothiophene ring instead. nih.gov This demonstrates how catalyst choice can completely divert the reaction pathway to produce different heterocyclic systems from a common precursor.
In organocatalytic systems, the structure of the catalyst itself is critical. For the synthesis of chiral dihydrothiopyrans, screening of various chiral diarylpyrrolidine silyl (B83357) ether catalysts revealed significant differences in performance, with some providing excellent enantioselectivity but requiring longer reaction times. acs.org The addition of co-catalysts or additives, such as various benzoic acids, can also be beneficial, leading to improved diastereoselectivity and reduced reaction times. acs.org While many reactions rely on catalysts, catalyst-free syntheses have also been developed, for example, by conducting the reaction in an aqueous medium, which can facilitate domino Knoevenagel-thio-Diels-Alder dimerization. rsc.org
Table 2: Effect of Catalysts and Solvents on Dihydrothiopyran Synthesis
| Reaction Type | Catalyst/Solvent | Effect | Reference |
| Intramolecular C-S Fusion | Palladium | Promotes Cδ-S coupling, forming a 6-membered thiopyran ring. | nih.gov |
| Intramolecular C-S Fusion | BF₃·Et₂O | Promotes Cγ-S cyclization, forming a 5-membered dihydrothiophene ring. | nih.gov |
| Formal [3+3] Cycloaddition | Chiral Organocatalyst II + 2-Fluorobenzoic Acid | Improved diastereoselectivity (92:8 dr) and reduced reaction time. | acs.org |
| Domino Knoevenagel/Thio-Diels-Alder | Yb(OTf)₃ | Catalyzes the reaction with good regioselectivity. | rsc.org |
| Spirothiooxindole Synthesis | Ethanol | Favors the formation of the cis-diastereomer. | nih.gov |
| Spirothiooxindole Synthesis | Toluene | Favors the formation of the trans-diastereomer. | nih.gov |
| Diels-Alder Reaction | Acetone (Polar) | Enhances selectivity between isomeric products. | mdpi.com |
| Diels-Alder Reaction | Toluene (Non-polar) | Increases overall reaction rate. | mdpi.com |
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2H-Thiopyran, 3,6-dihydro-2-methyl-. Through various NMR experiments, detailed insights into the molecular framework can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of 2H-Thiopyran, 3,6-dihydro-2-methyl-. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the different protons within the molecule. For instance, in related dihydro-2H-thiopyran structures, specific chemical shifts can be attributed to the protons at various positions in the ring and on substituent groups.
A representative table of expected chemical shifts for 2H-Thiopyran, 3,6-dihydro-2-methyl- based on analogous structures is provided below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Thiopyran, 3,6-dihydro-2-methyl-
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | Multiplet | ~30-40 |
| C2-CH₃ | Doublet | ~20-25 |
| C3-H₂ | Multiplet | ~25-35 |
| C4=C5 | Multiplet | ~120-130 |
| C6-H₂ | Multiplet | ~20-30 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity of atoms and determining the stereochemistry of 2H-Thiopyran, 3,6-dihydro-2-methyl-.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the ¹H and ¹³C spectra.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete carbon skeleton and identifying the placement of substituents.
These techniques have been successfully employed to confirm the structure and purity of related compounds like 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides. researchgate.netresearchgate.net The application of these methods would definitively establish the atomic connections and the relative stereochemistry of the methyl group at the C2 position in 2H-Thiopyran, 3,6-dihydro-2-methyl-.
NMR spectroscopy is a powerful tool for determining the isomeric purity of chiral compounds. For 2H-Thiopyran, 3,6-dihydro-2-methyl-, which possesses a stereocenter at the C2 position, NMR can be used to assess the enantiomeric or diastereomeric excess. While direct NMR analysis of enantiomers is not possible in a non-chiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum. libretexts.org The integration of these signals allows for the quantification of the isomeric ratio. libretexts.org Alternatively, isotopic labeling in conjunction with ²H NMR spectroscopy can be utilized to distinguish between diastereomers and thus determine enantiomeric purity. nih.gov
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For 2H-Thiopyran, 3,6-dihydro-2-methyl-, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, C=C stretching of the double bond within the ring, and C-S stretching.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2H-Thiopyran, 3,6-dihydro-2-methyl- would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule. This fragmentation pattern can provide valuable structural information. For instance, the mass spectrum of the related compound 6-ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one provides insights into its fragmentation pathways. nist.gov
Table 2: Expected Spectroscopic Data for 2H-Thiopyran, 3,6-dihydro-2-methyl-
| Technique | Expected Data |
| IR (Infrared Spectroscopy) | C-H stretching (~2850-3000 cm⁻¹), C=C stretching (~1650 cm⁻¹), C-S stretching (~600-700 cm⁻¹) |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) at m/z corresponding to C₆H₁₀S, characteristic fragment ions. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govresearchgate.net If a suitable single crystal of an enantiomerically pure sample of 2H-Thiopyran, 3,6-dihydro-2-methyl- can be obtained, X-ray diffraction analysis can unambiguously establish the arrangement of atoms in the solid state and determine the absolute stereochemistry (R or S) at the C2 chiral center. nih.govnih.gov This technique relies on the anomalous scattering of X-rays by the atoms in the crystal. nih.govresearchgate.net The Flack parameter, obtained from the refinement of the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration. cjsc.ac.cn
Matrix Isolation FTIR Studies for Transient Species
Matrix isolation is an experimental technique used to study reactive or unstable species by trapping them in an inert solid matrix at low temperatures. uc.pt Fourier-transform infrared (FTIR) spectroscopy is then used to obtain the vibrational spectrum of the isolated species. nih.gov While 2H-Thiopyran, 3,6-dihydro-2-methyl- is a stable compound, this technique could be employed to study its transient intermediates or photoproducts if it were subjected to photochemical reactions. researchgate.net For example, matrix isolation FTIR has been used to study hydrogen-bonded complexes of heterocyclic compounds and the photochemistry of related molecules. researchgate.netrsc.org This methodology, combined with theoretical calculations, can provide valuable insights into reaction mechanisms and the structures of short-lived intermediates. nih.gov
Applications As Intermediates and Building Blocks in Organic Synthesis
Precursors for Complex Heterocyclic Architectures
The thiopyran framework is a versatile starting point for accessing other complex heterocyclic structures. While transformations to oxygen and nitrogen-containing heterocycles are specialized, the scaffold is particularly well-suited for rearrangements and cycloadditions to build intricate ring systems.
The conversion of 3,6-dihydro-2H-thiopyrans to their corresponding pyran or dihydropyran analogs represents a challenging yet potentially valuable synthetic transformation. This involves the replacement of the sulfur heteroatom with oxygen. While not a commonplace reaction, theoretical studies have investigated the reactivity of related 2H-thiopyran-2-ones in cycloaddition reactions, which can be a pathway to modified heterocyclic cores. rsc.org The development of efficient methods for this specific sulfur-to-oxygen exchange would further broaden the synthetic utility of the thiopyran scaffold.
The synthesis of furan (B31954) derivatives from 3,6-dihydro-2H-thiopyrans is not a widely documented transformation. Standard furan syntheses, such as the Paal-Knorr synthesis, typically start from 1,4-dicarbonyl compounds. youtube.comyoutube.com The conversion of the thiopyran ring to a five-membered furan ring would require a significant ring contraction and heteroatom exchange, representing a complex synthetic problem. However, the versatility of heterocyclic chemistry means that novel, multi-step pathways could potentially be devised to achieve this transformation, for instance, through ring-opening and subsequent recyclization strategies.
A significant application of 3,6-dihydro-2H-thiopyran derivatives is their use in the synthesis of carbocyclic systems, most notably cyclopentenes. nih.gov Research has demonstrated a novel ring contraction of 3,6-dihydro-2H-thiopyrans substituted with electron-withdrawing groups at the 2-position. nih.govacs.org When these thiopyran cycloadducts are treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures, they undergo a rearrangement that results in the formation of 2-(methylthio)-3-cyclopentenes after being quenched with methyl iodide. nih.gov
Table 1: Base-Induced Ring Contraction of Dihydrothiopyrans to Cyclopentenes
| Entry | Dihydrothiopyran Precursor | Base | Yield of Cyclopentene (B43876) (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | 2-cyano-3,6-dihydro-4,5-dimethyl-2H-thiopyran | LDA/HMPA | 87 | 8:1 |
| 2 | 3,6-dihydro-4,5-dimethyl-2-(phenylsulfonyl)-2H-thiopyran | KBA | 75 | 1:1.1 |
| 3 | Ethyl 3,6-dihydro-4,5-dimethyl-2H-thiopyran-2-carboxylate | LDA/HMPA | 95 | 1.8:1 |
Data sourced from a study on cyclopentene synthesis from 3,6-dihydro-2H-thiopyrans. acs.org
The 3,6-dihydro-2H-thiopyran skeleton is an excellent precursor for constructing bridged and fused ring systems, primarily through cycloaddition reactions. nih.goviupac.orgdiva-portal.orgresearchgate.net The thia-Diels-Alder reaction, which is often used to form the dihydrothiopyran ring itself, can employ cyclic dienes like cyclopentadiene. This reaction directly yields bridged bicyclic adducts.
Furthermore, dihydrothiopyrans can be elaborated into more complex fused systems. For example, functionalized dihydrothiopyrans have been used to synthesize thiopyrano[3,4-b]furan derivatives. researchgate.net Another approach involves the Dieckmann cyclization of appropriate substrates to yield fused systems like 1,2-dihydro-5H- acs.orgbenzothiopyrano[4,3-c]pyrazol-3-one. rsc.org These strategies highlight the role of the thiopyran ring as a foundational element for building intricate, multi-cyclic architectures.
Role in Medicinal Chemistry Synthesis Programs
Thiopyran derivatives are recognized as important scaffolds in medicinal chemistry, forming the core of various biologically active compounds. rsc.orgnih.gov The 3,6-dihydro-2H-thiopyran ring, as a versatile building block, plays a crucial role in the synthesis of these potential therapeutic agents. researchgate.netresearchgate.net
The ability to readily synthesize a variety of substituted 3,6-dihydro-2H-thiopyrans is essential for conducting structure-activity relationship (SAR) studies in medicinal chemistry. Methodologies such as the thia-Diels-Alder reaction allow for the introduction of diverse substituents onto the thiopyran core, facilitating the generation of compound libraries for biological screening. researchgate.net
For instance, a facile synthetic route to ferrocenyl-thymine-3,6-dihydro-2H-thiopyran derivatives, which have shown anticancer activity, has been reported. nih.gov The synthesis of a range of such analogs allows researchers to probe how different functional groups on the thiopyran ring affect biological activity, which is a cornerstone of SAR studies. While detailed SAR studies on 2H-Thiopyran, 3,6-dihydro-2-methyl- itself are not extensively documented, the synthetic accessibility of the parent ring system provides a clear platform for such investigations. researchgate.net This enables medicinal chemists to systematically modify the structure to optimize properties like potency and selectivity for a biological target. The development of novel indole (B1671886) derivatives incorporating pyran and thiophene (B33073) rings for antioxidant studies further illustrates this principle of using heterocyclic scaffolds to explore SAR. nih.gov
Precursors for Agrochemical Development
The thiopyran framework is a recognized structural motif in the development of new agrochemicals. While specific data on the direct application of 2H-Thiopyran, 3,6-dihydro-2-methyl- is not extensively detailed in publicly available literature, the utility of closely related thiopyran derivatives as building blocks for agrochemicals is well-established. For instance, the analogous compound 2H-Thiopyran-3(4H)-one, dihydro-2-methyl- is noted as a crucial building block for preparing complex molecules for the agrochemical sector. aaronchem.com
The development of novel fungicides, herbicides, and insecticides often relies on the synthesis and screening of diverse heterocyclic compounds. The thiopyran ring system is of particular interest due to the biological activities associated with sulfur-containing heterocycles. The reactivity of the thiopyran ring allows for the introduction of various functional groups, leading to the creation of libraries of potential agrochemical candidates. The toxicophoric nature of certain sulfur-containing functional groups, such as those found in some fungicides, highlights the potential of thiopyran derivatives in this field. rsc.org The broad spectrum of physiological functions associated with thiopyran analogues, including antifungal and antibacterial properties, underscores their importance in the search for new crop protection agents. rsc.org
Development of Diverse Molecular Scaffolds and Libraries
One of the most significant applications of 2H-Thiopyran, 3,6-dihydro-2-methyl- and related dihydrothiopyrans is in the generation of diverse molecular scaffolds for chemical libraries. These libraries are instrumental in drug discovery and medicinal chemistry for identifying new lead compounds. The dihydrothiopyran ring can act as a versatile template that can be readily modified to explore a wide chemical space.
The primary method for exploiting dihydrothiopyrans in scaffold development is through cycloaddition reactions, particularly the hetero-Diels-Alder (thia-Diels-Alder) reaction. nih.govresearchgate.net In these reactions, the diene system within the dihydrothiopyran ring can react with a variety of dienophiles to create complex, fused, and spirocyclic ring systems in a highly stereoselective manner. researchgate.net This approach allows for the rapid assembly of intricate molecular architectures from relatively simple starting materials.
Key Synthetic Strategies for Scaffold Diversification:
| Synthetic Strategy | Description | Resulting Structures | Reference |
| Intermolecular Diels-Alder | The dihydrothiopyran acts as a diene, reacting with external dienophiles like maleimides or acrylates. | Fused bicyclic and polycyclic adducts. | researchgate.net |
| Intramolecular Diels-Alder (IMDA) | A dienophile is tethered to the dihydrothiopyran scaffold, leading to an intramolecular cyclization. | Complex bridged and fused ring systems, such as trans-fused hydrindans and decalins after desulfurization. researchgate.net | researchgate.netamanote.com |
| [5+1] Annulation | A tandem reaction involving copper-carbenoid generation from α-diazo-β-diketones and reaction with vinylthiiranes to form the dihydrothiopyran ring. | Functionalized 3,6-dihydro-2H-thiopyrans. | nih.gov |
| Catalyst-Controlled Cyclization | The use of different catalysts (e.g., Palladium vs. BF3·Et2O) can direct the regioselective cyclization of the same precursor to form either six-membered thiopyrans or five-membered dihydrothiophenes. | Diverse sulfur-containing heterocyclic frameworks. | nih.gov |
These synthetic methodologies demonstrate the power of the dihydrothiopyran core in combinatorial chemistry. By varying the substituents on the thiopyran ring and employing a range of reaction partners and conditions, chemists can generate vast libraries of structurally diverse molecules for biological screening. rsc.org The ability to control the stereochemistry and regiochemistry of these reactions further enhances the diversity and utility of the resulting molecular scaffolds. nih.gov
Material Science Applications
The unique electronic properties of sulfur-containing heterocycles have led to their investigation in the field of material science, particularly for organic electronics. While the direct application of 2H-Thiopyran, 3,6-dihydro-2-methyl- itself is not widely reported, the integration of the broader thiopyran and fused-thiophene motifs into larger conjugated systems has yielded promising results for the development of novel organic semiconducting materials. nih.govresearchgate.net
Researchers have synthesized highly fused ladder-type conjugated molecules that incorporate both thiophene and pyran units. nih.govresearchgate.net These materials are designed to have rigid and planar structures, which facilitates intermolecular interactions and charge transport. The inclusion of the sulfur and oxygen heteroatoms helps to tune the electronic properties, such as the HOMO/LUMO energy levels, and can improve the stability and performance of the resulting materials. researchgate.net
Properties of Fused Thiophene-Pyran Conjugated Molecules:
| Compound | Key Properties | Potential Application | Reference |
| TTCTTC | p-type semiconductor with hole mobility up to 0.39 cm²/V·s; Solid-state fluorescence quantum yield of 16.5%. | Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs). | nih.govresearchgate.net |
| TTTCTTTC | High HOMO energy level (-4.69 eV); p-type semiconductor with hole mobility up to 0.39 cm²/V·s. | Organic field-effect transistors (OFETs), Organic photovoltaics (OPVs). | nih.govresearchgate.net |
These findings indicate that the thiopyran moiety, as part of a larger π-conjugated system, can contribute to the development of high-performance organic electronic materials. The ability to synthesize and functionalize thiopyran derivatives makes them attractive building blocks for creating custom-designed materials with tailored optical and electronic properties for a variety of applications in modern electronics. nih.gov
Emerging Research Directions and Future Perspectives in 2h Thiopyran, 3,6 Dihydro 2 Methyl Chemistry
Development of Novel Catalytic Systems for Synthesis
The synthesis of 3,6-dihydro-2H-thiopyrans has traditionally been achieved through methods like the thia-Diels-Alder reaction. researchgate.net However, current research is intensely focused on developing more efficient, scalable, and versatile catalytic systems. A key emerging area is the use of photochemistry to generate reactive intermediates under mild conditions. For instance, a novel protocol has been developed for the photochemical generation of thioaldehydes from phenacyl sulfides. researchgate.net These in-situ generated thioaldehydes readily undergo thia-Diels-Alder reactions with electron-rich 1,3-butadienes. researchgate.net
This photochemical approach, particularly when integrated with continuous flow technology, has demonstrated significant advantages over traditional batch processes, including markedly higher yields and productivity. researchgate.net Future research is expected to expand the range of photocatalysts and investigate alternative precursors for thioaldehyde generation, aiming to improve substrate scope and functional group tolerance. The development of chiral catalysts for enantioselective thia-Diels-Alder reactions represents another significant frontier, which would provide direct access to enantiopure thiopyran derivatives for applications in medicinal chemistry and materials science.
Table 1: Substrate Scope for the Synthesis of Substituted 3,6-dihydro-2H-thiopyrans via Photochemical Flow Synthesis. researchgate.net Yields determined from reactions utilizing photochemically generated thioaldehydes and various dienes.
| Entry | Diene | Product | Yield (%) | Residence Time (min) |
|---|---|---|---|---|
| 1 | Diene 9a | 2H-thiopyran 10a | 83 | 20 |
| 2 | Diene 9d | Cycloadduct 10d | 67 | 35 |
| 3 | Diene for 10j | 2H-thiopyran 10j | 14 | 20 |
| 4 | Diene for 10n | 2H-thiopyran 10n | 16 | 20 |
Advanced Computational Prediction and Design of New Reactions
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. rsc.org In the context of thiopyran chemistry, DFT calculations have been successfully employed to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of related 2H-(thio)pyran-2-(thi)ones with strained alkynes. rsc.org These studies provide deep insights into reaction mechanisms and activation energies, explaining experimentally observed reactivity differences. rsc.org
The future of 2H-Thiopyran, 3,6-dihydro-2-methyl- chemistry will heavily rely on such advanced computational models. Researchers can use DFT and other methods to:
Predict Reactivity: Screen virtual libraries of reactants and catalysts to predict the feasibility and outcome of new reactions, saving significant experimental time and resources.
Elucidate Mechanisms: Understand complex reaction pathways, identify transition states, and rationalize stereochemical outcomes.
Design Novel Reactions: Design substrates and catalysts with tailored electronic and steric properties to achieve unprecedented transformations.
By validating computational predictions with experimental results, a synergistic cycle of discovery can be established, accelerating the development of new synthetic methods. rsc.org
Exploration of Undiscovered Reactivity Patterns
While the thia-Diels-Alder reaction is a cornerstone of thiopyran synthesis, the inherent structural features of 2H-Thiopyran, 3,6-dihydro-2-methyl- offer opportunities for exploring a wider range of reactivity patterns. researchgate.netaaronchem.com The presence of a thioether linkage, a carbon-carbon double bond, and an allylic methyl group provides multiple handles for chemical modification.
Future research will likely focus on:
Sulfur-Centered Reactions: Selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, which can profoundly alter the molecule's reactivity and serve as a precursor for elimination or rearrangement reactions.
Ring-Opening and Ring-Contraction: The use of specific reagents or catalysts to induce ring-opening, providing access to linear sulfur-containing molecules. Conversely, ring-contraction reactions, such as those used to convert 3,6-dihydro-2H-thiopyrans into highly functionalized cyclopentenes, demonstrate the potential of these heterocycles as synthons for different ring systems. researchgate.netresearchgate.net
Novel Cycloadditions: Exploring cycloaddition reactions beyond the well-established Diels-Alder, potentially involving the thioether or transformations of the existing double bond.
The versatility of related compounds like 2H-Thiopyran-3(4H)-one, dihydro-2-methyl- in various reactions, including nucleophilic additions and ring-opening, suggests a rich and underexplored chemistry for the target compound as well. aaronchem.com
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry is revolutionizing the synthesis of organic molecules, including heterocycles. researchgate.netnih.gov As demonstrated in the photochemical synthesis of 3,6-dihydro-2H-thiopyrans, flow technology offers numerous advantages over traditional batch methods. researchgate.net These include precise control over reaction parameters like temperature and residence time, enhanced safety when handling reactive intermediates, and superior scalability. researchgate.netuc.pt The efficient mixing and superior light penetration in flow reactors are particularly beneficial for photochemical reactions, overcoming limitations imposed by the Lambert-Beer law in larger batch vessels. researchgate.net
The future in this area points towards fully automated synthesis platforms. mit.edu By combining flow reactors with in-line purification and analysis, entire multi-step sequences for the synthesis and derivatization of 2H-Thiopyran, 3,6-dihydro-2-methyl- could be performed without manual intervention. This approach not only accelerates the synthesis of compound libraries but also improves reproducibility and reduces waste. nih.gov The development of such automated systems will be crucial for rapidly exploring the synthetic potential of this thiopyran scaffold. mit.edu
Applications in Chemical Biology Tools (Focus on Synthetic Utility)
The ultimate goal of developing novel synthetic methodologies is often to enable the creation of molecules with specific functions. 3,6-dihydro-2H-thiopyrans are recognized as valuable synthons in organic synthesis. rsc.orgresearchgate.net Their synthetic utility is a key driver for future research, particularly in the context of chemical biology.
Emerging directions focus on using the 2H-Thiopyran, 3,6-dihydro-2-methyl- scaffold as a versatile building block for:
Lead Structure Development: The thiopyran core has been identified in structures designed as inhibitors of enzymes like acetyl CoA cholesterol acyltransferase, which is implicated in atherosclerosis. researchgate.netresearchgate.net The ability to rapidly generate diverse derivatives through methods like flow chemistry allows for the efficient exploration of structure-activity relationships. researchgate.net
Complex Molecule Synthesis: These thiopyrans serve as intermediates for constructing other complex structures. A notable example is their conversion to highly functionalized cyclopentenes, which are common motifs in natural products and biologically active molecules. researchgate.netresearchgate.net
Chemical Probe Libraries: The efficient and scalable synthesis of a broad range of substituted 3,6-dihydro-2H-thiopyrans allows for the creation of libraries of small molecules. researchgate.net These libraries can be screened to identify novel chemical probes for studying biological pathways or to discover new therapeutic agents.
The focus remains on the synthetic utility of the thiopyran ring as a robust and adaptable starting point for accessing more complex and functionally diverse molecules for biological applications. rsc.orgresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 3,6-dihydro-2-methyl-2H-thiopyran, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclization of thiol-containing precursors or ring-closing metathesis. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–60°C), and catalyst selection (e.g., Grubbs catalyst for metathesis). Impurity profiles from technical-grade precursors (e.g., 90% purity) may necessitate chromatographic purification . Structural analogs like 3,4-dimethyl-6-phenyl-2H-thiopyran suggest that steric effects from methyl substituents can hinder reactivity, requiring extended reaction times .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Compare experimental -NMR shifts with computational predictions. The methyl group at C2 typically resonates at δ 1.2–1.5 ppm, while thiopyran protons show deshielding (δ 2.5–3.5 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical : 114.06 g/mol). Cross-reference with NIST spectral libraries for fragmentation patterns .
- IR : Validate the thiocarbonyl (C=S) stretch near 1050–1150 cm, distinguishing it from oxygen analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?
- Methodological Answer :
- Validation Steps :
Re-examine computational parameters (e.g., DFT functional, basis sets) to ensure alignment with experimental conditions.
Compare with structurally related compounds (e.g., 3,6-dihydro-4-methyl-2H-pyran derivatives) to identify substituent-specific deviations .
Use temperature-dependent NMR to assess conformational flexibility, which may explain discrepancies in peak splitting .
- Example : If -NMR shifts for the thiopyran ring deviate >5 ppm from DFT predictions, reevaluate solvent effects or consider dynamic averaging .
Q. What computational approaches are suitable for studying the reactivity of 3,6-dihydro-2-methyl-2H-thiopyran in cycloaddition reactions?
- Methodological Answer :
- DFT/MD Simulations : Optimize transition states for Diels-Alder reactions, focusing on the electron-deficient thiopyran ring. The methyl group at C2 may sterically hinder endo selectivity.
- Solvent Modeling : Use COSMO-RS to predict solvation effects in polar aprotic solvents (e.g., acetonitrile), which stabilize charge-separated intermediates .
- Table : Key Computational Parameters
| Parameter | Value/Model | Relevance |
|---|---|---|
| Basis Set | 6-311+G(d,p) | Captures sulfur polarization |
| Functional | B3LYP-D3 | Accounts for dispersion forces |
| Solvent Model | SMD (acetonitrile) | Mimics experimental conditions |
Q. How can researchers address challenges in isolating 3,6-dihydro-2-methyl-2H-thiopyran due to its thermal instability?
- Methodological Answer :
- Low-Temperature Techniques : Perform reactions under inert atmospheres (N/Ar) and use cold traps during distillation.
- Stabilization Strategies : Add radical inhibitors (e.g., BHT) to prevent polymerization. Structural analogs like tetrahydro-6-propyl-2H-thiopyran-2-one exhibit similar instability, requiring storage at −20°C .
- Analytical Monitoring : Use inline FTIR or GC-MS to detect degradation products in real-time .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the boiling point and density of this compound?
- Methodological Answer :
- Source Evaluation : Prioritize data from authoritative databases like NIST (e.g., predicted boiling point: 256.6±9.0°C for analogs) over vendor-reported values .
- Experimental Replication : Measure properties using calibrated instruments (e.g., Anton Paar densitometer) and compare with literature.
- Example : If vendor data (e.g., 1.011 g/cm) conflicts with NIST predictions, assess purity via HPLC and correct for impurities .
Ethical and Reporting Considerations
Q. What ethical guidelines apply when publishing contradictory data on this compound?
- Methodological Answer :
- Transparency : Disclose all experimental conditions (e.g., purity grades, instrument calibration) to enable replication.
- Citation Practices : Clearly distinguish between peer-reviewed data (e.g., NIST ) and vendor-provided specifications .
- Ethical Frameworks : Follow ACS Ethical Guidelines, ensuring conflicts of interest (e.g., vendor partnerships) are declared .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
